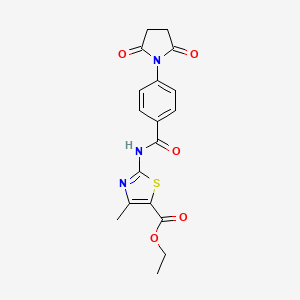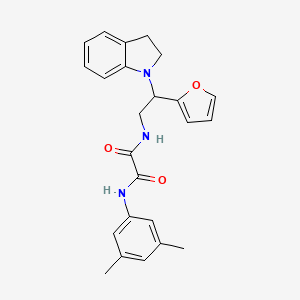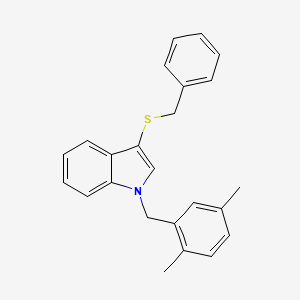
N'-(4-chlorophenyl)-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-chlorophenyl)-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Indazol-3-yl urea" and has been synthesized through various methods.
作用機序
The mechanism of action of Indazol-3-yl urea involves the inhibition of various kinases, including glycogen synthase kinase 3β (GSK-3β), cyclin-dependent kinase 2 (CDK2), and Aurora kinase A. The inhibition of these kinases leads to the disruption of cell signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Indazol-3-yl urea has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using Indazol-3-yl urea in lab experiments include its high potency and selectivity towards various kinases, making it a valuable tool for studying cell signaling pathways. However, the limitations of using this compound include its low solubility in water and the need for specialized equipment for its synthesis and purification.
将来の方向性
There are several future directions for the research and development of Indazol-3-yl urea, including the identification of new targets for this compound, the development of more efficient synthesis methods, and the evaluation of its potential applications in drug discovery and development. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound.
Conclusion:
Indazol-3-yl urea is a promising chemical compound that has shown potential applications in various scientific research fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to explore its potential applications in drug discovery and development and to evaluate its safety and toxicity.
合成法
The synthesis of Indazol-3-yl urea has been reported through various methods, including the reaction of 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid with 4-chlorophenyl isocyanate in the presence of a coupling reagent. Another method involves the reaction of 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid with 4-chlorophenyl isocyanate in the presence of triethylamine and an acid catalyst. The yield of Indazol-3-yl urea through these methods has been reported to be around 60-70%.
科学的研究の応用
Indazol-3-yl urea has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been reported to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been used as a kinase inhibitor in various studies related to cell signaling pathways.
特性
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-1-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-20(16(22)18-12-9-7-11(17)8-10-12)15-13-5-3-4-6-14(13)19-21(15)2/h7-10H,3-6H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEINPMNJKVLMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)N(C)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chlorophenyl)-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2971120.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2971121.png)
![4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2971123.png)
![4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2971124.png)


![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide](/img/structure/B2971131.png)
![6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2971133.png)
![Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B2971134.png)
![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2971135.png)


